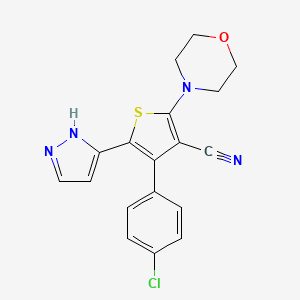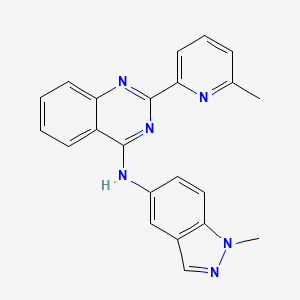
6-Thiazolylquinazoline 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW582764: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GW582764 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route may vary, but it typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of GW582764.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur.
Purification: After the synthesis, the compound is purified using techniques such as chromatography to remove any impurities and obtain the final product.
Industrial Production Methods: In an industrial setting, the production of GW582764 may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The process may include:
Batch or Continuous Production: Depending on the scale, the synthesis may be carried out in batch reactors or continuous flow reactors.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: GW582764 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts may be used to facilitate certain reactions, such as palladium on carbon for hydrogenation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
GW582764 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and studies to explore its reactivity and properties.
Biology: In biological research, GW582764 is studied for its potential effects on cellular processes and pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its effects on specific molecular targets and pathways.
Industry: GW582764 may have industrial applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of GW582764 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: GW582764 may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Modulating Enzymes: The compound may inhibit or activate specific enzymes, affecting various biochemical pathways.
Altering Gene Expression: GW582764 may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
GW582764 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Other Quinazoline Derivatives: Compounds with similar quinazoline structures may have comparable properties and applications.
Properties
Molecular Formula |
C28H26ClN5O3S2 |
|---|---|
Molecular Weight |
580.1 g/mol |
IUPAC Name |
N-(3-chloro-4-phenylmethoxyphenyl)-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine |
InChI |
InChI=1S/C28H26ClN5O3S2/c1-39(35,36)12-11-30-15-27-34-25(17-38-27)20-7-9-24-22(13-20)28(32-18-31-24)33-21-8-10-26(23(29)14-21)37-16-19-5-3-2-4-6-19/h2-10,13-14,17-18,30H,11-12,15-16H2,1H3,(H,31,32,33) |
InChI Key |
AXVKGZLOECWENV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCNCC1=NC(=CS1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chloro-3-hydroxyphenyl)-N-[2-(dimethylamino)ethyl]-N-methyl-4-pyridin-4-ylfuran-2-carboxamide;dihydrochloride](/img/structure/B10786454.png)
![(7R,13S)-4-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B10786455.png)
![(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[1-[[(1R,5S,6R,20S,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate](/img/structure/B10786458.png)
![1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-6-methyl-N-phenylpiperidine-3-carboxamide](/img/structure/B10786460.png)
![N-(4-((5-Methyl-5h-Pyrrolo[3,2-D]pyrimidin-4-Yl)oxy)phenyl)-1h-Benzimidazol-2-Amine](/img/structure/B10786468.png)
![N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B10786489.png)

![{4-[5-(4-Fluoro-phenyl)-3-(1-methyl-piperidin-4-yl)-3H-imidazol-4-yl]-pyrimidin-2-yl}-methyl-amine](/img/structure/B10786496.png)
![4-tert-butyl-N-[6-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl]benzamide](/img/structure/B10786503.png)
![1,1-Dimethylethyl {1-[2-amino-6-(3-amino-1H-indazol-6-yl)-4-pyrimidinyl]-3-piperidinyl}carbamate](/img/structure/B10786516.png)


![4-[5-[(4-chlorobenzoyl)amino]-2-methylphenyl]-N-pyridin-4-ylbenzamide](/img/structure/B10786530.png)
![1-(2,5-Dimethylphenyl)-3-[1-[2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]pyrrolidin-3-yl]urea](/img/structure/B10786536.png)
